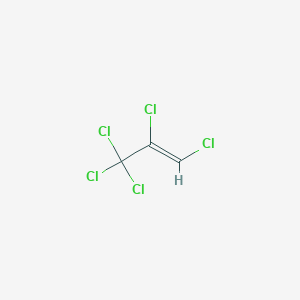1,1,2,2,3,3-Pentachloropropane
CAS No.:
Cat. No.: VC18457067
Molecular Formula: C3HCl5
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C3HCl5 |
|---|---|
| Molecular Weight | 214.3 g/mol |
| IUPAC Name | (Z)-1,2,3,3,3-pentachloroprop-1-ene |
| Standard InChI | InChI=1S/C3HCl5/c4-1-2(5)3(6,7)8/h1H/b2-1- |
| Standard InChI Key | JRIUOOQEOFUGNA-UPHRSURJSA-N |
| Isomeric SMILES | C(=C(/C(Cl)(Cl)Cl)\Cl)\Cl |
| Canonical SMILES | C(=C(C(Cl)(Cl)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Isomerism
Nomenclature and Molecular Configuration
1,1,2,2,3-Pentachloropropane (C₃H₃Cl₅) is a fully substituted propane derivative where five chlorine atoms occupy positions on carbons 1, 1, 2, 2, and 3 . Its molecular weight is 216.32 g/mol, and its IUPAC Standard InChIKey is IYFMQUDCYNWFTL-UHFFFAOYSA-N . Structural isomers such as 1,1,1,2,3-pentachloropropane (CAS 21700-31-2) and 1,1,2,3,3-pentachloropropane (CAS 15104-61-7) share the same molecular formula but differ in chlorine substitution patterns, leading to distinct physicochemical and toxicological profiles .
Table 1: Key Identifiers of Pentachloropropane Isomers
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1,1,2,2,3-Pentachloropropane | 16714-68-4 | C₃H₃Cl₅ | 216.32 |
| 1,1,1,2,3-Pentachloropropane | 21700-31-2 | C₃H₃Cl₅ | 216.32 |
| 1,1,2,3,3-Pentachloropropane | 15104-61-7 | C₃H₃Cl₅ | 216.32 |
Synthesis and Industrial Production
Catalytic Chlorination Pathways
The synthesis of pentachloropropane isomers typically involves catalytic chlorination of propane or chlorinated propanes. For example, 1,1,1,3,3-pentachloropropane (HCC-240fa) is produced via the reaction of carbon tetrachloride (CCl₄) with vinyl chloride monomer (VCM) using cuprous chloride (CuCl) and n-butylamine as a co-catalyst . This process, described in US Patent 20080091053A1, employs a continuous flow reactor with flash distillation to separate products and recycle unreacted starting materials .
Challenges in Isomer-Specific Synthesis
Selective synthesis of 1,1,2,2,3-pentachloropropane remains challenging due to the propensity for over-chlorination and isomerization. Industrial methods often yield mixtures requiring advanced separation techniques such as fractional distillation or chromatography .
Physical and Chemical Properties
Thermodynamic and Spectroscopic Data
1,1,2,2,3-Pentachloropropane is a dense, non-flammable liquid with a boiling point of ~210°C (estimated). Its infrared (IR) and nuclear magnetic resonance (NMR) spectra exhibit characteristic peaks for C-Cl stretching (550–650 cm⁻¹) and deshielded proton environments, respectively .
Table 2: Comparative Properties of Pentachloropropane Isomers
| Property | 1,1,2,2,3-Pentachloropropane | 1,1,1,2,3-Pentachloropropane | 1,1,2,3,3-Pentachloropropane |
|---|---|---|---|
| Boiling Point (°C) | ~210 | ~195 | ~205 |
| Density (g/cm³) | 1.65 | 1.60 | 1.63 |
| Vapor Pressure (mmHg at 25°C) | 0.12 | 0.25 | 0.18 |
| Isomer | GHS Symbol | Signal Word | Hazard Statements |
|---|---|---|---|
| 1,1,2,2,3-Pentachloropropane | GHS06 | Danger | H301 (Fatal if swallowed) |
| 1,1,1,2,3-Pentachloropropane | GHS07 | Warning | H315-H319-H335 |
Environmental Impact and Regulatory Status
Biodegradation and Bioaccumulation
Pentachloropropanes exhibit low biodegradability (OECD 301F half-life >60 days) and moderate bioaccumulation potential (log Kow = 3.8–4.2) . Their persistence in aquatic systems necessitates stringent disposal protocols under the Basel Convention.
Regulatory Guidelines
The U.S. EPA classifies 1,1,2,2,3-pentachloropropane as a hazardous air pollutant (HAP) under the Clean Air Act. Occupational exposure limits (OELs) are set at 0.1 ppm (8-hour TWA) due to its hepatotoxic and nephrotoxic effects .
Industrial Applications and Future Directions
Use as a Chemical Intermediate
1,1,2,2,3-Pentachloropropane serves as a precursor in the synthesis of hydrofluorocarbons (HFCs) such as 1,1,1,3,3-pentafluoropropane (HFC-245fa), a refrigerant with low global warming potential .
Emerging Alternatives and Green Chemistry
Research into catalytic dechlorination and solvent-free synthesis aims to reduce environmental footprints. For instance, zeolite-based catalysts show promise in improving selectivity for desired isomers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume